molecular formula C8H11BrF2O3 B15162911 Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate CAS No. 193207-77-1

Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate

Katalognummer: B15162911
CAS-Nummer: 193207-77-1
Molekulargewicht: 273.07 g/mol
InChI-Schlüssel: IBDSQWMXHMHYPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate is an organic compound with the molecular formula C8H11BrF2O3. This compound is characterized by the presence of bromine, ethoxy, and difluorobutenoate groups, making it a versatile molecule in organic synthesis and various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with bromine and ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the bromination and ethoxylation processes. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, its difluorobutenoate moiety can participate in various chemical transformations, contributing to its reactivity and versatility in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromine, ethoxy, and difluorobutenoate groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research .

Eigenschaften

CAS-Nummer

193207-77-1

Molekularformel

C8H11BrF2O3

Molekulargewicht

273.07 g/mol

IUPAC-Name

ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate

InChI

InChI=1S/C8H11BrF2O3/c1-3-13-6(8(9,10)11)5-7(12)14-4-2/h5H,3-4H2,1-2H3

InChI-Schlüssel

IBDSQWMXHMHYPM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=CC(=O)OCC)C(F)(F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.